molecular formula C17H17N3O B2907080 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide CAS No. 1396680-98-0

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide

Cat. No.: B2907080
CAS No.: 1396680-98-0
M. Wt: 279.343
InChI Key: FVDJDDHDDTXIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide” belongs to the class of organic compounds known as phenylpyrimidines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond . Pyrimidine is a 6-membered ring consisting of four carbon atoms and two nitrogen centers at the 1- and 3- ring positions .


Chemical Reactions Analysis

Again, while specific information on the chemical reactions of “this compound” is not available, related compounds have been synthesized and evaluated for their activities to inhibit TRKA . This involves a sequential opening/closing cascade reaction .

Mechanism of Action

Target of Action

The primary target of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, playing a significant role in cell division and proliferation.

Mode of Action

It is known to interact with its target, cdk2, potentially inhibiting its activity . This interaction could lead to changes in the cell cycle, affecting cell division and proliferation.

Result of Action

The result of the compound’s action would likely be a decrease in cell division and proliferation due to the inhibition of CDK2 . This could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.

Advantages and Limitations for Lab Experiments

One advantage of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide is its potent cytotoxic activity against cancer cells, which makes it a promising candidate for further development as a cancer therapeutic. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Further studies are needed to optimize the formulation and delivery of this compound for therapeutic use.

Future Directions

There are several potential future directions for research on 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide. One direction is to further elucidate its mechanism of action and identify its molecular targets in cancer cells. Another direction is to optimize the formulation and delivery of this compound for therapeutic use. Additionally, studies could explore the potential of this compound as a combination therapy with other anticancer agents. Overall, this compound has shown promising potential as a therapeutic agent for cancer treatment, and further research is warranted to fully explore its therapeutic applications.

Synthesis Methods

The synthesis of 3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide involves the reaction of 3-aminopyrazole and 3-bromomethylbenzene in the presence of a palladium catalyst. The resulting intermediate is then reacted with 3-bromo-1-(pyridin-3-yl)propan-1-one to yield this compound. This synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide has been studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been reported to induce apoptosis, or programmed cell death, in cancer cells.

Properties

IUPAC Name

3-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c21-17(10-9-14-6-2-1-3-7-14)18-12-15-13-19-20-11-5-4-8-16(15)20/h1-8,11,13H,9-10,12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVDJDDHDDTXIPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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